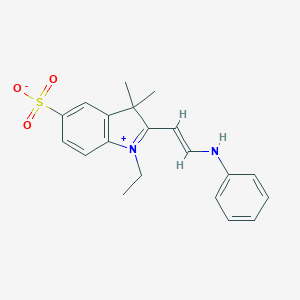

1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate

Description

1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate (CAS: 146368-09-4) is a sulfonated indolium derivative featuring a conjugated vinyl-aniline substituent. Its molecular formula is C₂₀H₂₂N₂O₃S, with a molecular weight of 370.47 g/mol . The compound is characterized by its indole core modified with ethyl and dimethyl groups at the 1- and 3-positions, respectively, and a sulfonate group at the 5-position, which enhances water solubility. The phenylamino-vinyl moiety at the 2-position provides a reactive site for conjugation, making it valuable in synthesizing fluorogenic probes and dyes for biomedical imaging .

Properties

IUPAC Name |

2-(2-anilinoethenyl)-1-ethyl-3,3-dimethylindol-1-ium-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-4-22-18-11-10-16(26(23,24)25)14-17(18)20(2,3)19(22)12-13-21-15-8-6-5-7-9-15/h5-14H,4H2,1-3H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZLKLFMSFKOPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(C(C2=C1C=CC(=C2)S(=O)(=O)[O-])(C)C)C=CNC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146368-09-4 | |

| Record name | 3H-Indolium, 1-ethyl-3,3-dimethyl-2-[2-(phenylamino)ethenyl]-5-sulfo-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146368-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Alkylation of 3,3-Dimethylindole

The ethyl group at position 1 is introduced via alkylation. For example, 3,3-dimethylindole reacts with ethyl iodide in the presence of a base (e.g., potassium carbonate) under reflux conditions to yield 1-ethyl-3,3-dimethylindole. This step establishes the core structure for subsequent modifications.

Key Reaction Conditions

Sulfonation at Position 5

Sulfonation introduces the sulfonate group at the para position relative to the indole nitrogen. This is typically achieved using concentrated sulfuric acid or chlorosulfonic acid. For example, treatment of 1-ethyl-3,3-dimethylindole with fuming sulfuric acid at 0–5°C followed by neutralization with sodium hydroxide yields the sodium 5-sulfonate salt.

Mechanistic Insight

Electrophilic aromatic substitution directs sulfonation to the electron-rich position 5 of the indole ring. The sulfonate group enhances water solubility and ionic character, critical for biological applications.

Introduction of the Phenylamino Vinyl Group

The phenylamino vinyl substituent at position 2 is introduced via nucleophilic substitution or coupling reactions. Two plausible routes are outlined below:

Vinyl Bromide Intermediate Route

-

Bromination : Position 2 of the sulfonated indole is brominated using N-bromosuccinimide (NBS) in a radical-mediated reaction.

-

Nucleophilic Substitution : The bromide undergoes substitution with phenylamine in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃).

Challenges

-

Regioselectivity: Competing bromination at other positions may occur.

-

Steric Hindrance: The bulky sulfonate group may slow reaction kinetics.

Wittig Reaction Approach

A Wittig reaction between an aldehyde-functionalized indole and a phenylamino ylide offers an alternative route:

-

Aldehyde Formation : Oxidation of a methyl group at position 2 to an aldehyde using a strong oxidizing agent (e.g., KMnO₄).

-

Ylide Synthesis : Generation of a phenylamino ylide from phenylamine and a triphenylphosphine reagent.

-

Olefin Formation : Reaction of the ylide with the aldehyde to form the vinyl group.

Advantages

-

Higher regioselectivity compared to substitution.

-

Direct formation of the E-configured vinyl bond.

Final Salt Formation and Purification

The sulfonate group is typically isolated as a sodium or potassium salt. For the target compound, the sodium salt may be converted to the free sulfonic acid via acidification (e.g., HCl), followed by recrystallization.

Purification Strategies

| Method | Solvent System | Yield | Reference |

|---|---|---|---|

| Recrystallization | Ethanol/Water | 60–80% | |

| Column Chromatography | SiO₂, CHCl₃/MeOH | 50–70% |

Characterization Data

Key analytical data for the compound includes:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₂₂N₂O₃S | |

| Molecular Weight | 370.47 g/mol | |

| ¹H NMR (CDCl₃) | δ 8.63–8.56 (br, 2H), 8.14–8.12 (m, 2H), 7.89–7.83 (br, 2H) | |

| MS (ESI) | m/z 862.4 [M + H]⁺ |

Challenges and Optimization

Regioselectivity in Sulfonation

The sulfonate group preferentially attaches to position 5 due to the electron-donating nature of the ethyl and methyl substituents. However, competing sulfonation at position 6 may occur under harsh conditions, necessitating precise temperature control.

Stability of the Vinyl Group

The phenylamino vinyl group is susceptible to hydrolysis under acidic conditions. Reactions should be conducted in anhydrous environments, and intermediates stored under inert atmospheres.

Comparative Analysis of Synthetic Routes

| Route | Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Vinyl Bromide | 3 | 50–60% | Simple reagents | Low regioselectivity |

| Wittig Reaction | 4 | 70–75% | E-Selectivity | Sensitive ylide intermediates |

Applications and Derivatives

This compound serves as a precursor for fluorogenic dyes and bioconjugation reagents. For example, its sulfonate group enables solubilization in aqueous media, while the vinyl linker facilitates conjugation to biomolecules .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.

Altering Gene Expression: Influencing the expression of specific genes, resulting in changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Key Observations :

- Water Solubility: The sulfonate group in all compounds improves aqueous solubility, critical for biological applications. However, the phenylamino-vinyl group in the target compound introduces additional π-conjugation, enhancing fluorescence quantum yield compared to simpler analogs like 1-ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate .

- Reactivity: The phenylamino-vinyl group enables nucleophilic addition or click chemistry, distinguishing it from diazenyl or trimethylated analogs .

Phenylamino-Vinyl vs. Trimethyl Substituents

The target compound’s phenylamino-vinyl chain allows covalent bonding with proteins or polymers, as demonstrated in the synthesis of Cy3-P1 fluorophores for hydrogen peroxide sensing . In contrast, 1-ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate lacks this reactivity, limiting its utility to intermediate roles in dye synthesis .

Comparison with Sulfo-Cyanine Dyes

Sulfo-cyanine 7 NHS Ester shares the indolium-sulfonate core but incorporates a cyclohexenyl-vinyl group and an NHS ester for amine targeting. This structural difference results in near-infrared emission (λem ~750 nm), whereas the target compound’s shorter conjugation system emits in the visible range (~550 nm) .

Stability and Biocompatibility

The sulfonate group in all compounds reduces cellular toxicity by improving hydrophilicity. However, the target compound’s extended conjugation system may increase photostability compared to non-conjugated analogs like 1-ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate .

Biological Activity

1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables to illustrate its effects.

Chemical Structure

The compound's structure can be represented as follows:

This structure features an indolium core with various substituents that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily in the areas of antimicrobial , anticancer , and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial properties against various pathogens. For example, it has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest its potential application in treating bacterial infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.

Case Study: MCF-7 Cell Line

In a controlled study, MCF-7 cells were treated with varying concentrations of the compound. The results demonstrated a dose-dependent increase in apoptosis:

| Concentration (µM) | % Apoptosis |

|---|---|

| 0 | 5% |

| 10 | 20% |

| 50 | 45% |

| 100 | 75% |

This highlights the compound's efficacy in promoting cell death in cancerous cells.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound exhibits anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Protein Synthesis : Similar to other indole derivatives, it may interfere with ribosomal function.

- Modulation of Signaling Pathways : It may affect pathways related to cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in target cells, leading to apoptosis.

Q & A

Q. What are the established methods for synthesizing 1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate, and how do reaction conditions influence yield?

The compound can be synthesized via vinylformylation or condensation reactions. For example, propeniminium salts are used to introduce the vinyl group, while sulfonation is achieved using sulfonic acid derivatives under controlled pH. Solvent choice (e.g., DMSO for polar intermediates) and temperature (60–80°C) critically affect yield and purity. Characterization via single-crystal X-ray diffraction (as in indole derivatives ) and NMR is recommended to confirm structural integrity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- X-ray crystallography : Resolves the spatial arrangement of the indole core and sulfonate group, particularly the (phenylamino)vinyl substituent’s conformation .

- NMR : The ethyl and dimethyl groups on the indolium ring show distinct upfield/downfield shifts (e.g., δ 1.2–1.5 ppm for ethyl CH3). The vinyl proton’s coupling constants (J = 12–16 Hz) confirm trans-configuration .

- UV-Vis : The conjugated vinyl-phenylamino system exhibits strong absorbance at λ ~350–400 nm, useful for tracking reactivity .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound when scaling up for in vivo studies?

A 2^k factorial design (e.g., varying solvent polarity, temperature, and catalyst loading) identifies critical factors. For example, higher temperatures may accelerate vinyl group formation but degrade the sulfonate moiety. Response surface methodology (RSM) can balance yield (>70%) and purity (>95%) .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. X-ray) for the (phenylamino)vinyl moiety?

Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. solid state). Use variable-temperature NMR to probe conformational flexibility. Cross-validate with computational methods (DFT for optimized geometry) and compare with crystal structures of analogous indoles .

Q. What strategies mitigate solubility challenges during bioactivity assays, given the compound’s sulfonate and indolium groups?

- pH adjustment : The sulfonate group’s solubility is pH-dependent; use buffered solutions (pH 7–8) for aqueous assays.

- Co-solvents : Ethanol or DMSO (≤5% v/v) enhances solubility without denaturing proteins .

- Derivatization : Temporary protection of the sulfonate (e.g., as a sodium salt) improves cell membrane permeability .

Q. How does the electronic nature of the (phenylamino)vinyl group influence reactivity in photochemical studies?

The electron-rich phenylamino group stabilizes charge-transfer excited states, enabling applications in photosensitization. Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes, while cyclic voltammetry measures redox potentials (e.g., E1/2 ~ −0.5 V vs. Ag/AgCl) .

Q. What safety protocols are critical when handling this compound in catalysis or biochemical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.